Maprotiline

Overview

Description

Maprotiline is a tetracyclic antidepressant used primarily in the treatment of depressive disorders. It is known for its ability to inhibit the reuptake of norepinephrine, thereby increasing its concentration in the synaptic clefts of the brain . This compound is also used to treat anxiety associated with depression and has been found effective in reducing symptoms of agitation .

Mechanism of Action

Target of Action

Maprotiline is a tetracyclic antidepressant with similar pharmacological properties to tricyclic antidepressants (TCAs). It primarily targets neuronal norepinephrine reuptake, thereby increasing the concentration of norepinephrine at the synaptic clefts of the brain . It also possesses some anticholinergic activity .

Mode of Action

This compound exerts its antidepressant action by inhibiting the presynaptic uptake of catecholamines, particularly norepinephrine . This inhibition increases the concentration of norepinephrine at the synaptic clefts in the brain, enhancing the neurotransmission of norepinephrine .

Biochemical Pathways

This compound has been found to affect the ERK-SREBP2 signaling pathway, which is involved in cholesterol biosynthesis . By substantially decreasing the phosphorylation of sterol regulatory element-binding protein 2 (SREBP2) through the ERK signaling pathway, this compound results in decreased cholesterol biosynthesis .

Pharmacokinetics

This compound has a bioavailability of 66-70% . It is metabolized in the liver primarily to desmethylthis compound, a pharmacologically active metabolite . The onset of action is approximately 6 hours, and the elimination half-life ranges from 27 to 58 hours . This compound is excreted in urine (57%) and bile (30%) as glucuronides, with 3-4% excreted as unchanged drug .

Result of Action

The inhibition of norepinephrine reuptake by this compound results in an increased concentration of norepinephrine in the synaptic clefts, which can alleviate symptoms of depression and anxiety . In addition, this compound has been found to have antitumor effects, restraining cell proliferation, colony formation, and metastasis in vitro .

Biochemical Analysis

Biochemical Properties

Maprotiline inhibits neuronal norepinephrine reuptake and possesses some anticholinergic activity . It does not affect monoamine oxidase activity . The nature of these interactions involves the binding of this compound to norepinephrine transporters, thereby inhibiting the reuptake of norepinephrine and increasing its concentration in the synaptic cleft .

Cellular Effects

This compound influences cell function by altering the concentration of norepinephrine in the synaptic cleft . This can impact cell signaling pathways, gene expression, and cellular metabolism, particularly in neurons .

Molecular Mechanism

The mechanism of action of this compound involves the inhibition of neuronal norepinephrine reuptake . This increases the concentration of norepinephrine in the synaptic cleft, enhancing norepinephrine signaling .

Temporal Effects in Laboratory Settings

The effects of this compound and its metabolites are likely to be stable over time . Their high lipid solubility suggests that they would have a low clearance rate , which could result in long-term effects on cellular function.

Metabolic Pathways

This compound is involved in the norepinephrine reuptake pathway . It interacts with norepinephrine transporters, inhibiting the reuptake of norepinephrine .

Transport and Distribution

Given its role in inhibiting norepinephrine reuptake, this compound is likely to be transported and distributed within neurons . It may interact with norepinephrine transporters and could affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is likely to be in the neuronal synapses, given its role in inhibiting norepinephrine reuptake . This could affect its activity or function, particularly in enhancing norepinephrine signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

Maprotiline can be synthesized through a multi-step process involving the reaction of anthracene with various reagents. One common method involves the alkylation of anthracene with a suitable alkyl halide, followed by cyclization to form the tetracyclic structure . The reaction conditions typically involve the use of strong bases and high temperatures to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, this compound hydrochloride is often produced using advanced techniques such as ultramicro disintegration and drop pill manufacturing . These methods improve the dissolution speed and stability of the compound, making it more effective and easier to administer .

Chemical Reactions Analysis

Types of Reactions

Maprotiline undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various metabolites, which are often more polar and easier to excrete.

Substitution: Substitution reactions can modify the chemical structure of this compound, potentially altering its pharmacological properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Various halogenating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various hydroxylated and demethylated metabolites, which are often more easily excreted from the body .

Scientific Research Applications

Maprotiline has a wide range of scientific research applications:

Comparison with Similar Compounds

Maprotiline is closely related to other tetracyclic and tricyclic antidepressants, such as nortriptyline and protriptyline . Compared to these compounds, this compound has a higher selectivity for norepinephrine reuptake inhibition and exhibits fewer side effects . It is also structurally similar to the anxiolytic drug benzoctamine, although the two compounds differ in the length of their side chains .

List of Similar Compounds

- Nortriptyline

- Protriptyline

- Amitriptyline

- Benzoctamine

This compound’s unique tetracyclic structure and selective norepinephrine reuptake inhibition make it a valuable compound in the treatment of depressive disorders and anxiety.

Biological Activity

Maprotiline is a tetracyclic antidepressant primarily used to treat depression and anxiety disorders. Recent studies have expanded its profile, revealing significant biological activities beyond its traditional use. This article summarizes the latest findings regarding the biological activity of this compound, focusing on its anticancer properties, neuroprotective effects, and implications in anxiety disorders.

Anticancer Properties

Recent research has highlighted this compound's potential as an anticancer agent, particularly in hepatocellular carcinoma (HCC). A study demonstrated that this compound inhibits cholesterol biosynthesis, which is crucial for cancer cell proliferation. The compound was shown to significantly reduce the viability of HCC cells in a dose- and time-dependent manner, inducing apoptosis and inhibiting migration and invasion through the ERK-SREBP2 signaling pathway.

Key Findings:

- Cell Viability : this compound markedly inhibited the growth of Huh7 and HepG2 cells, with no survival at concentrations above 20 μM .

- Induction of Apoptosis : Increased levels of apoptotic markers such as cleaved caspase-6 and PARP were observed .

- Inhibition of Metastasis : this compound reduced the expression of epithelial-mesenchymal transition (EMT) markers, indicating a decrease in metastatic potential .

| Effect | Observation |

|---|---|

| Cell Viability | Significant reduction at >20 μM |

| Apoptosis Induction | Increased cleaved caspases and PARP |

| Metastasis Inhibition | Altered EMT marker expression |

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. A study found that it mitigates endoplasmic reticulum (ER) stress by antagonizing histamine receptor H1 (HRH1). This action provides significant neuroprotection in models of optic neuropathy, suggesting a potential role in treating neurodegenerative diseases.

Key Findings:

- ER Stress Mitigation : this compound effectively inhibited HRH1-mediated ER stress, preserving neuronal function .

- Neuroprotection in Models : Systemic administration demonstrated protective effects on retinal ganglion cells .

| Neuroprotective Mechanism | Outcome |

|---|---|

| HRH1 Antagonism | Reduced ER stress |

| Neuronal Preservation | Improved visual function in models |

Implications in Anxiety Disorders

While this compound is primarily recognized for its antidepressant effects, its role in anxiety disorders has been mixed. A comparative study with fluvoxamine indicated that this compound had limited efficacy in treating panic disorders, showing only slight improvements in depressive symptoms without significant effects on anxiety levels .

Case Study:

A notable case reported a patient developing social phobia after starting this compound. This adverse reaction underscores the need for careful monitoring when prescribing this medication, particularly in individuals with anxiety disorders .

Properties

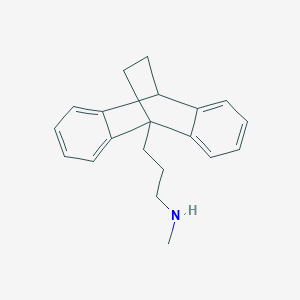

IUPAC Name |

N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N/c1-21-14-6-12-20-13-11-15(16-7-2-4-9-18(16)20)17-8-3-5-10-19(17)20/h2-5,7-10,15,21H,6,11-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLMDECMDJKHMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10347-81-6 (hydrochloride), 58902-67-3 (mesylate) | |

| Record name | Maprotiline [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010262698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7045029 | |

| Record name | Maprotiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Maprotiline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015069 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

38.6 [ug/mL] (The mean of the results at pH 7.4), Slightly soluble, 1.50e-04 g/L | |

| Record name | SID50085871 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Maprotiline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00934 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Maprotiline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015069 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Maprotiline exerts its antidepressant action by inhibition of presynaptic uptake of catecholamines, thereby increasing their concentration at the synaptic clefts of the brain. In single doses, the effect of maprotiline on the EEG revealed a rise in the alpha-wave density, a reduction of the alpha-wave frequency and an increase in the alpha-wave amplitude. However, as with other tricyclic antidepressants, maprotiline lowers the convulsive threshold. Maprotiline acts as an antagonist at central presynaptic α2-adrenergic inhibitory autoreceptors and hetero-receptors, an action that is postulated to result in an increase in central noradrenergic and serotonergic activity. Maprotiline is also a moderate peripheral α1 adrenergic antagonist, which may explain the occasional orthostatic hypotension reported in association with its use. Maprotiline also inhibits the amine transporter, delaying the reuptake of noradrenaline and norepinephrine. Lastly, maprotiline is a strong inhibitor of the histamine H1 receptor, which explains its sedative actions. | |

| Record name | Maprotiline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00934 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

10262-69-8 | |

| Record name | Maprotiline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10262-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maprotiline [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010262698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maprotiline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00934 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Maprotiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maprotiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAPROTILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U1W68TROF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Maprotiline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015069 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

93 °C | |

| Record name | Maprotiline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00934 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Maprotiline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015069 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.